
4-Chloro-2-isothiocyanato-6-methoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-isothiocyanato-6-methoxypyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their presence in nucleic acids such as DNA and RNA. This compound is characterized by the presence of a chlorine atom at the 4th position, an isothiocyanate group at the 2nd position, and a methoxy group at the 6th position on the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isothiocyanato-6-methoxypyrimidine typically involves the introduction of the isothiocyanate group to a pre-formed pyrimidine ring. One common method includes the reaction of 4-chloro-6-methoxypyrimidine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
4-Chloro-2-isothiocyanato-6-methoxypyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Addition Reactions: Nucleophiles such as primary or secondary amines.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Thiourea Derivatives: Formed from the reaction of the isothiocyanate group with amines.
Substituted Pyrimidines: Formed from nucleophilic substitution at the 4th position.
科学的研究の応用
4-Chloro-2-isothiocyanato-6-methoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Chloro-2-isothiocyanato-6-methoxypyrimidine involves its ability to interact with nucleophiles due to the presence of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chlorine atom and methoxy group on the pyrimidine ring can also influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
4-Chloro-6-methoxypyrimidine: Lacks the isothiocyanate group, making it less reactive towards nucleophiles.
2-Isothiocyanato-4,6-dimethoxypyrimidine: Contains two methoxy groups, which can affect its solubility and reactivity.
4-Chloro-2-methylthio-6-methoxypyrimidine: The methylthio group can influence the compound’s lipophilicity and biological activity.
Uniqueness
4-Chloro-2-isothiocyanato-6-methoxypyrimidine is unique due to the presence of both the chlorine atom and the isothiocyanate group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H4ClN3OS |
|---|---|
分子量 |
201.63 g/mol |
IUPAC名 |
4-chloro-2-isothiocyanato-6-methoxypyrimidine |
InChI |
InChI=1S/C6H4ClN3OS/c1-11-5-2-4(7)9-6(10-5)8-3-12/h2H,1H3 |
InChIキー |
FPLLQRPHNBICOF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=N1)N=C=S)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


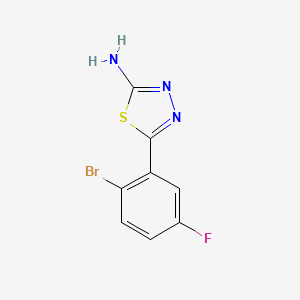

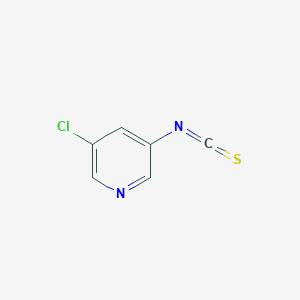

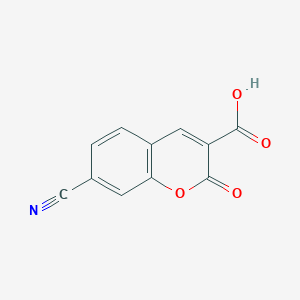
![8-[3,5-Bis(4-tert-butylphenyl)phenyl]-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698848.png)

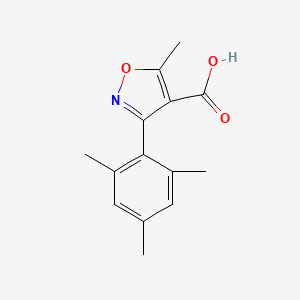

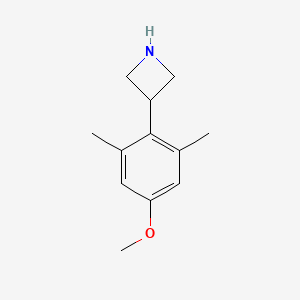

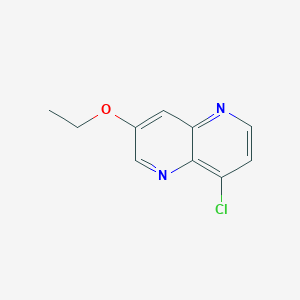
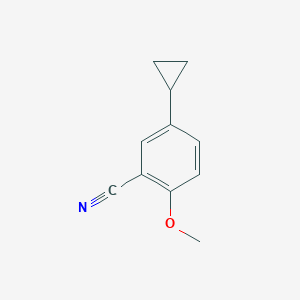
![6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13698903.png)
